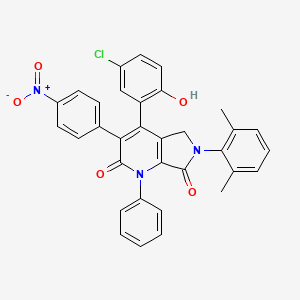
Anticancer agent 131
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 131 is a novel compound that has shown promising results in the treatment of various types of cancer It is designed to target and inhibit the growth of cancer cells while minimizing damage to healthy cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 131 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of radiolabeling techniques, where the compound is labeled with iodine-131 (131I) through an electrophilic substitution reaction . This process requires careful optimization of reaction conditions to achieve high labeling yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes the preparation of precursor compounds, radiolabeling, and purification steps. Quality control measures are implemented to ensure the final product meets the required standards for clinical use.
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 131 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 131 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study radiolabeling techniques and reaction mechanisms.
Biology: Researchers use it to investigate the cellular uptake and distribution of radiolabeled compounds in cancer cells.
Industry: The compound is used in the development of new radiopharmaceuticals and diagnostic agents for cancer imaging and therapy.
Wirkmechanismus
The mechanism of action of Anticancer agent 131 involves its ability to target and inhibit specific molecular pathways in cancer cells. The compound is designed to bind to and inhibit the activity of oncogenes, which are mutated genes that promote cancer growth . By blocking these pathways, this compound can effectively inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 131 is unique compared to other similar compounds due to its specific radiolabeling with iodine-131 and its targeted mechanism of action. Similar compounds include:
Eigenschaften
Molekularformel |
C33H24ClN3O5 |
|---|---|
Molekulargewicht |
578.0 g/mol |
IUPAC-Name |
4-(5-chloro-2-hydroxyphenyl)-6-(2,6-dimethylphenyl)-3-(4-nitrophenyl)-1-phenyl-5H-pyrrolo[3,4-b]pyridine-2,7-dione |
InChI |
InChI=1S/C33H24ClN3O5/c1-19-7-6-8-20(2)30(19)35-18-26-29(25-17-22(34)13-16-27(25)38)28(21-11-14-24(15-12-21)37(41)42)32(39)36(31(26)33(35)40)23-9-4-3-5-10-23/h3-17,38H,18H2,1-2H3 |
InChI-Schlüssel |
BNHZYZSRGAEEKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N2CC3=C(C2=O)N(C(=O)C(=C3C4=C(C=CC(=C4)Cl)O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















